Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolopyrimidine core . The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The triazolopyrimidine core interacts with the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[4,3-a]pyrimidine: Shares structural similarities and is also investigated for its enzyme inhibitory properties.
Uniqueness
Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a benzyloxyphenyl group and a triazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for targeted cancer therapies .
Biological Activity
Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Overview
This compound belongs to the class of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine system. Its molecular formula is C23H24N4O3, and it features an ethyl ester and a benzyloxy phenyl group which are crucial for its biological interactions and pharmacological properties.
Antimicrobial Properties
Compounds containing the triazolo[1,5-a]pyrimidine core have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. In particular:
- Activity against Gram-positive bacteria : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
- Activity against Gram-negative bacteria : It also demonstrated activity against Escherichia coli, indicating broad-spectrum antimicrobial potential.
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest:
- Inhibition of cell growth : The compound showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range.
- Mechanism of action : The mechanism may involve apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing 3-amino-[1,2,4]triazole with substituted ethyl acetoacetate in acidic conditions.
- Chlorination : Followed by treatment with substituted amines to yield the desired product.
These methods highlight the versatility of synthetic routes while emphasizing safety and environmental considerations during the synthesis process.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other triazolo-pyrimidines:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Methyl substitution at position 5 | Antimicrobial |
2-Amino-6-(substituted phenyl)-4(3H)-pyrimidinone | Amino group at position 2 | Anticancer |
3-Aryl-4-hydroxypyrimidinones | Hydroxyl substitution | Antiviral |
This compound stands out due to its specific combination of substituents that enhance lipophilicity and receptor selectivity compared to other compounds in this class.
Case Studies
Several studies have documented the biological activity of triazolo-pyrimidines:
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O3/c1-4-29-22(28)20-15(2)24-23-25-16(3)26-27(23)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,21H,4,14H2,1-3H3,(H,24,25,26) |
InChI Key |
WTIRBPUADGJWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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